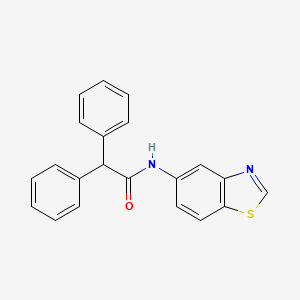

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide

Description

N-(1,3-Benzothiazol-5-yl)-2,2-diphenylacetamide is a benzothiazole-based acetamide derivative characterized by a diphenylacetyl group attached to the 5-position of the benzothiazole ring. The benzothiazole scaffold is widely recognized for its pharmacological relevance, particularly in antimicrobial, anticancer, and central nervous system-targeting agents . The diphenylacetamide moiety introduces structural rigidity and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets. Crystallographic studies of related diphenylacetamides reveal a dihedral angle of ~85° between the two phenyl rings, creating a twisted conformation that influences intermolecular interactions and crystal packing via N–H···O hydrogen bonds and C–H···π interactions .

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-21(23-17-11-12-19-18(13-17)22-14-25-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNDEFDYZSIMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide typically involves the condensation of 2-aminobenzenethiol with diphenylacetic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acetic acid as solvent.

Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.

Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated benzothiazoles, substituted amides.

Scientific Research Applications

Medicinal Chemistry

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide has been investigated for its potential as a therapeutic agent in several diseases:

- Cancer Therapy : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation, making it a candidate for further development in oncology .

- Neurodegenerative Diseases : The compound has been identified as a potential inhibitor of casein kinase 1 (CK1), which is implicated in neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Its ability to cross the blood-brain barrier enhances its therapeutic potential .

- Anti-inflammatory Applications : Research indicates that this compound can reduce inflammation by inhibiting specific kinases involved in inflammatory pathways. This property suggests potential use in treating conditions like arthritis and inflammatory bowel disease .

The biological activity of this compound has been documented through various studies:

| Study/Source | Biological Activity | Observed Effects | Concentration Tested |

|---|---|---|---|

| Study A | CK1 Inhibition | Reduced neurotoxicity | 0.1 - 10 µM |

| Study B | Anticancer Activity | Induction of apoptosis | 10 - 100 µM |

| Study C | Anti-inflammatory | Decreased cytokine levels | 1 - 50 µM |

These findings highlight the compound's diverse mechanisms of action and its potential as a multi-target therapeutic agent.

Case Study 1: Anti-cancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited the growth of leukemia cells. The mechanism involved the activation of apoptotic pathways, suggesting its utility in developing new cancer therapies .

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated a marked reduction in cell death and improved cell viability at concentrations ranging from 0.5 to 5 µM, supporting its potential application in neurodegenerative disease treatment .

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable building block for developing new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide and their distinguishing features:

Crystallographic and Hydrogen-Bonding Trends

- Diphenylacetamide Conformation: The ~85° dihedral angle between phenyl rings in 2,2-diphenylacetamide derivatives creates a non-planar structure, facilitating crystal packing via N–H···O hydrogen bonds (R₂²(8) motif) and weak C–H···π interactions .

- Substituent Impact : Electron-withdrawing groups (e.g., CF₃, SO₂NH₂) may alter electron density on the benzothiazole ring, affecting π-stacking or dipole interactions in biological systems .

Biological Activity

N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

1. Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a diphenylacetamide structure. This unique configuration contributes to its biological activity by allowing interaction with various molecular targets within cells.

2.1 Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays have shown that this compound induces cytotoxicity in several cancer cell lines:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 1.10 ± 0.001 | 3D |

These results indicate that the compound is particularly effective against lung cancer cells, with lower IC50 values suggesting higher potency compared to other tested compounds .

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis through the suppression of key signaling pathways such as PI3K/AKT. Studies indicate that treatment with this compound leads to increased levels of apoptotic markers like caspase-3 and cytochrome c, while downregulating PI3K and AKT proteins .

3. Cytotoxicity Studies

In addition to its antitumor effects, the compound has also been evaluated for cytotoxicity against normal human cells. For instance, in assays involving human lung fibroblast cells (MRC-5), the compound displayed moderate cytotoxic effects with an IC50 value of approximately 3.11 ± 0.26 µM . This suggests that while it is effective against cancer cells, there is a risk of affecting normal cells as well.

4. Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in different experimental settings:

- Study on Lung Cancer : A study involving A549 and HCC827 cell lines found that this compound significantly reduced cell viability in both 2D and 3D culture formats, emphasizing its potential for further development as an anticancer agent .

- Apoptosis Induction : Research showed that treatment with this compound resulted in classic apoptotic features such as DNA fragmentation and nuclear condensation in treated cancer cells .

5. Conclusion and Future Directions

This compound demonstrates promising biological activity, particularly as an antitumor agent through mechanisms involving apoptosis and inhibition of critical signaling pathways. Future research should focus on:

- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Q. What are the established synthetic routes for N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally related acetamides typically involves condensation reactions. For example, a general method includes refluxing a thiourea derivative (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with an aryl maleimide in glacial acetic acid, monitored by TLC for completion . Optimization may involve adjusting solvent polarity (e.g., acetone:methanol mixtures for recrystallization ) or stoichiometric ratios. Post-synthesis purification often employs recrystallization or column chromatography, with purity verified via HPLC or NMR.

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structures are refined using programs like SHELXL . Key parameters include hydrogen bonding motifs (e.g., N–H⋯O interactions forming R₂²(8) ring motifs) and dihedral angles between aromatic rings (e.g., ~85° for diphenyl groups ). Validation tools like PLATON or CCDC checks ensure structural reliability .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

NMR (¹H/¹³C), FT-IR, and mass spectrometry are essential. For example, ¹H NMR can confirm acetamide proton environments (~6.5–8.5 ppm for aromatic protons), while FT-IR identifies N–H stretches (~3300 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹). Contradictions in spectral data (e.g., unexpected splitting) may arise from polymorphism or solvent effects, necessitating complementary techniques like SC-XRD or dynamic NMR .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and intermolecular interactions in this compound crystals inform supramolecular design?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs, such as chains or rings, which stabilize crystal packing . For example, the title compound exhibits N–H⋯O and C–H⋯π interactions, forming zigzag chains along specific crystallographic axes . These patterns guide co-crystal engineering for enhanced solubility or stability in drug formulations.

Q. What computational methods are suitable for predicting the biological activity of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or receptors. For instance, analogs of 2,2-diphenylacetamide derivatives show antimycobacterial activity , which can be validated via in vitro assays (e.g., MIC determinations against M. tuberculosis).

Q. How do structural modifications (e.g., halogenation or heterocyclic substitution) alter the compound’s pharmacological profile?

Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability, while heterocyclic substitutions (e.g., benzothiazole) improve target affinity. For example, darifenacin, a diphenylacetamide derivative, targets muscarinic receptors for overactive bladder treatment . Structure-activity relationship (SAR) studies require iterative synthesis, in vitro screening, and pharmacokinetic profiling.

Q. What experimental strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Standardization includes using validated cell lines (e.g., HEK293 for receptor studies), controlled DMSO concentrations (<0.1%), and triplicate measurements. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) confirm activity .

Methodological Considerations

Q. How are high-resolution crystallographic data validated to ensure accuracy in structural reports?

Tools like ADDSYM (in PLATON) detect missed symmetry, while R-factor analysis (e.g., R < 0.05) and residual electron density maps verify model correctness . For example, SHELXL-refined structures report anisotropic displacement parameters and hydrogen atom positions validated via Fourier difference maps .

Q. What in vitro assays are recommended for evaluating the antioxidant potential of this compound?

DPPH radical scavenging and FRAP assays measure free radical neutralization, while cellular models (e.g., H₂O₂-induced oxidative stress in SH-SY5Y cells) assess protection against ROS. Positive controls (e.g., ascorbic acid) and dose-response curves (0.1–100 µM) ensure reproducibility .

Q. How can reaction mechanisms for acetamide synthesis be probed using kinetic studies or isotopic labeling?

Kinetic profiling (e.g., variable-temperature NMR) identifies rate-determining steps. Isotopic labeling (e.g., ¹⁵N in amine precursors) traces atom transfer pathways. For instance, chloroacetyl chloride reactions with aminothiazoles proceed via nucleophilic acyl substitution, confirmed by trapping intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.